3-benzyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-BENZYL-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of indole, thieno, and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Construction of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate thioamide and amidine precursors.
Coupling Reactions: The final step involves coupling the indole and thieno[3,2-d]pyrimidine units through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated derivatives, amine-substituted derivatives
Scientific Research Applications
3-BENZYL-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure allows it to interact with multiple biological targets, making it a candidate for drug development, particularly in the areas of anticancer and antiviral therapies.
Biological Research: It has been used as a probe to study enzyme mechanisms and receptor-ligand interactions due to its ability to bind to specific proteins.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and as a component in molecular sensors.
Mechanism of Action
The mechanism of action of 3-BENZYL-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions with aromatic amino acids in protein active sites, while the thieno[3,2-d]pyrimidine core can form hydrogen bonds and electrostatic interactions with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indomethacin share the indole moiety and exhibit similar biological activities.
Thieno[3,2-d]pyrimidine Derivatives: Compounds like thieno[3,2-d]pyrimidine-2,4-diamine have similar core structures and are used in medicinal chemistry.
Uniqueness
3-BENZYL-2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of indole and thieno[3,2-d]pyrimidine moieties, which allows for a broader range of chemical reactivity and biological activity compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C23H21N3O2S2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
3-benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H21N3O2S2/c27-20(25-12-10-17-8-4-5-9-19(17)25)15-30-23-24-18-11-13-29-21(18)22(28)26(23)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
DKFOXWRFXUZXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 |
Origin of Product |
United States |
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